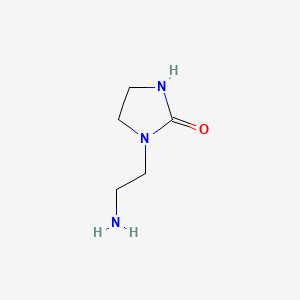

1-(2-Aminoethyl)imidazolidin-2-one

Cat. No. B1360064

Key on ui cas rn:

6281-42-1

M. Wt: 129.16 g/mol

InChI Key: PODSUMUEKRUDEI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05746946

Procedure details

In a suitable reactor equipped with agitation and a reflux condenser, 465 parts by weight of urea and 798 parts by weight of diethylenetriamine were charged. The reaction mix was slowly heated to 140° C. Ammonia started to evolve at about 130° C. The temperature was slowly raised to 150° C. As the evolution of ammonia subsided, vacuum was applied and the remaining ammonia was removed. Product yield was approximately 1000 parts by weight. The product had a viscosity of 6000 cps at 25° C. and an MEQ/g of 6.5. (MEQ=milliequivalent weight). Gel phase analysis of the product showed approximately 95% purity. The product can be used as is or further purified by vacuum distillation. The major impurity is unreacted diethylenetriamine.

Identifiers

|

REACTION_CXSMILES

|

N[C:2](N)=[O:3].[NH2:5][CH2:6][CH2:7][NH:8][CH2:9][CH2:10][NH2:11].N>>[NH2:5][CH2:6][CH2:7][N:8]1[CH2:9][CH2:10][NH:11][C:2]1=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCN

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evolve at about 130° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was slowly raised to 150° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remaining ammonia was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Product yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

further purified by vacuum distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NCCN1C(NCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |